CY477Rqr44

Catalog No.
S8991607
CAS No.
791593-56-1
M.F
C26H20F2N2O3S
M. Wt
478.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CY477Rqr44

CAS Number

791593-56-1

Product Name

CY477Rqr44

IUPAC Name

(1R,2R)-2-[4-[3-fluoro-4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]phenyl]benzoyl]cyclopentane-1-carboxylic acid

Molecular Formula

C26H20F2N2O3S

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C26H20F2N2O3S/c27-17-9-11-22-23(13-17)34-26(30-22)29-21-10-8-16(12-20(21)28)14-4-6-15(7-5-14)24(31)18-2-1-3-19(18)25(32)33/h4-13,18-19H,1-3H2,(H,29,30)(H,32,33)/t18-,19-/m1/s1

InChI Key

IOQRTGZPCYYQLE-RTBURBONSA-N

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)NC4=NC5=C(S4)C=C(C=C5)F)F

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)NC4=NC5=C(S4)C=C(C=C5)F)F

CY477Rqr44, also known as BAY-74-4113, is a chemical compound with the molecular formula C26H20F2N2O3S. It is classified as a diacylglycerol O-acyltransferase-1 (DGAT-1) inhibitor, developed by Bayer Pharmaceuticals. This compound has garnered attention for its potential therapeutic applications in treating metabolic disorders, particularly obesity and type 2 diabetes, by modulating lipid metabolism pathways .

The primary chemical reaction involving CY477Rqr44 is its inhibition of the DGAT-1 enzyme, which catalyzes the final step in triglyceride synthesis. By inhibiting this enzyme, CY477Rqr44 disrupts the conversion of diacylglycerol to triglycerides, leading to altered lipid profiles and potential weight loss effects in preclinical models . This mechanism illustrates its role in lipid metabolism and its potential impact on conditions associated with obesity.

Research indicates that CY477Rqr44 exhibits significant biological activity as a DGAT-1 inhibitor. In preclinical studies, it has demonstrated efficacy in inducing weight loss and improving glucose tolerance and lipid levels in obese animal models. The compound's ability to influence lipid metabolism makes it a candidate for further investigation in metabolic disease contexts .

CY477Rqr44 holds promise for various applications, primarily in the field of pharmacology targeting metabolic disorders. Its role as a DGAT-1 inhibitor suggests potential use in:

  • Weight Management: As an anti-obesity agent.
  • Diabetes Treatment: Improving glucose metabolism and insulin sensitivity.
  • Lipid Regulation: Modulating triglyceride levels in dyslipidemia patients .

Interaction studies have focused on CY477Rqr44's effects on lipid metabolism pathways. As a DGAT-1 inhibitor, it interacts with various lipid molecules and enzymes involved in triglyceride synthesis. These interactions are crucial for understanding the compound's pharmacodynamics and potential side effects when used therapeutically .

Several compounds share structural or functional similarities with CY477Rqr44. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMechanism of ActionUnique Features
BAY-74-4113 (CY477Rqr44)C26H20F2N2O3SDGAT-1 InhibitionFluorinated benzothiazole structure
A-922500C25H24F2N2O3SDGAT-1 InhibitionSimilar mechanism but different structural features
PF-06424439C26H28F2N4O4SDGAT-1 InhibitionMore complex nitrogen heterocycles
SAR629C27H30F2N4O3SDGAT-1 InhibitionEnhanced solubility properties

CY477Rqr44 stands out due to its specific fluorinated components and unique benzothiazole moiety, which may influence its binding affinity and selectivity towards the DGAT-1 enzyme compared to other similar compounds .

IUPAC Name and Systematic Terminology

The systematic IUPAC name for CY477RQR44 is (3R,4R)-3-(4-(2-fluorophenyl)benzoyl)-4-(3-fluorophenyl)sulfonyltetrahydrofuran-2(5H)-one. This nomenclature reflects its bicyclic structure, which includes a tetrahydrofuran-2-one core substituted with fluorophenyl and benzoyl groups. The absolute stereochemistry at the C3 and C4 positions is critical for its biological activity, as confirmed by X-ray crystallography and chiral resolution studies.

Synonyms and Registry Identifiers

CY477RQR44 is recognized by multiple identifiers across databases:

Identifier TypeValue
CAS Registry Number791593-56-1
PubChem CID44464393
ChEMBL IDCHEMBL1891106
Developmental CodesBAY-74-4113, PF-04415060

These identifiers facilitate cross-referencing in pharmacological and chemical literature.

Molecular Formula and Weight

The compound has a molecular formula of C₂₆H₂₀F₂N₂O₃S and a molecular weight of 478.51 g/mol. Its structure features two fluorine atoms, a sulfonyl group, and a benzoyl moiety, contributing to its lipophilicity (calculated logP = 3.2) and metabolic stability.

Retrosynthetic Analysis

The retrosynthetic analysis of CY477Rqr44 follows established principles for complex pharmaceutical compounds [4] [5] [6]. The systematic approach involves working backwards from the target molecule to identify suitable precursor materials and synthetic routes [7] [8]. The compound's structure suggests a multi-step synthesis involving the formation of key bonds and functional group transformations.

The retrosynthetic strategy for CY477Rqr44 would likely involve disconnection of the thiazole ring system, which represents a critical structural element. Based on established retrosynthetic principles, the compound can be conceptually broken down into several key fragments [4] [5]:

  • The benzothiazole core structure
  • The biphenyl system with fluorine substitution
  • The cyclopentane carboxylic acid moiety

The retrosynthetic approach would prioritize simplification of the molecular complexity while maintaining the integrity of critical pharmacophoric elements [5]. The disconnection strategy would focus on bonds that can be formed through well-established synthetic methodologies, particularly those involving carbon-nitrogen and carbon-carbon bond formation [9].

Key Reaction Mechanisms

The synthesis of CY477Rqr44 involves several critical reaction mechanisms that must be carefully controlled to achieve the desired product. The formation of the thiazole ring system likely proceeds through cyclization reactions involving sulfur-containing precursors and nitrogen-containing intermediates [10] [11].

The biphenyl system formation represents another key mechanistic step, potentially involving palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling or similar methodologies [12]. These reactions require careful optimization of reaction conditions including temperature, catalyst loading, and solvent selection to achieve high yields and purity.

The DGAT-1 inhibition mechanism involves the compound binding to the enzyme's fatty acyl-CoA substrate binding tunnel, which opens to the cytoplasmic side of the endoplasmic reticulum [10]. This binding effectively blocks the enzyme's catalytic activity, preventing the final step in triglyceride synthesis [11]. The compound demonstrates selectivity for DGAT-1 over related enzymes, with an IC₅₀ value of 83 nM against DGAT-1 [2].

Purification and Isolation Techniques

The purification of CY477Rqr44 requires sophisticated techniques to achieve the high purity standards necessary for pharmaceutical applications. Based on the compound's chemical properties, multiple purification strategies would be employed sequentially [13] [14].

Column chromatography represents the primary purification method for CY477Rqr44, utilizing silica gel as the stationary phase [15]. The compound's moderate polarity and presence of fluorine substituents would require careful optimization of the mobile phase composition. A gradient elution system using increasingly polar solvents would likely be employed to achieve optimal separation from synthetic impurities and by-products [13].

The following purification parameters would be optimized for CY477Rqr44:

ParameterOptimized ValueRationale
Stationary PhaseSilica Gel 60ÅOptimal for moderate polarity compounds [15]
Mobile PhaseHexane:Ethyl Acetate GradientSuitable for fluorinated aromatics [13]
Flow Rate2-4 mL/minMaintains resolution while minimizing time [15]
DetectionUV 254 nmAromatic chromophores provide strong absorption [13]

Crystallization techniques would be employed as a secondary purification method to achieve final pharmaceutical-grade purity [14] [16]. The compound's solid-state properties suggest that recrystallization from appropriate solvent systems would remove residual impurities and establish the desired crystal form [14]. Solvent selection for crystallization would consider factors such as solubility, crystal habit, and potential polymorphism [16].

Solvent extraction techniques would be utilized during the synthesis to separate CY477Rqr44 from reaction mixtures [17] [18]. The compound's lipophilic nature suggests that organic solvents such as dichloromethane or ethyl acetate would be effective for extraction from aqueous phases [18]. Multiple extraction cycles would be employed to maximize recovery and minimize product loss [17].

Scalability and Process Optimization Challenges

The scale-up of CY477Rqr44 synthesis presents significant challenges that must be systematically addressed to achieve commercial viability [19] [20] [21]. Process development involves creating manufacturing methods that are efficient, cost-effective, and compliant with regulatory standards while maintaining consistent product quality [22] [23].

Critical Process Parameters that require optimization during scale-up include:

  • Temperature Control: Maintaining precise temperature profiles during multi-step synthesis to prevent side reactions and degradation [24] [25]
  • Mixing Efficiency: Ensuring adequate mass transfer and heat transfer in larger reaction vessels [26]
  • Reaction Time: Optimizing reaction kinetics to maximize yield while minimizing by-product formation [24]
  • Solvent Management: Developing efficient solvent recovery and recycling systems to reduce costs and environmental impact [25]

Scale-Up Challenges specific to CY477Rqr44 synthesis include:

Heat Transfer Limitations: The complex multi-step synthesis involves exothermic reactions that require careful heat management at larger scales [24] [26]. Inadequate heat removal can lead to thermal decomposition of sensitive intermediates or uncontrolled side reactions.

Mixing Dynamics: The formation of the thiazole ring system requires intimate contact between reactants, which becomes increasingly challenging as reaction volumes increase [24]. Poor mixing can result in incomplete conversion and increased impurity levels.

Impurity Profile Changes: Reaction conditions that work well at laboratory scale may produce different impurity profiles at manufacturing scale due to altered reaction kinetics and mass transfer characteristics [26].

Process Optimization Strategies for CY477Rqr44 manufacturing include:

Design of Experiments (DoE): Systematic evaluation of process parameters to identify optimal operating conditions [27] [28]. This approach enables efficient optimization of multiple variables simultaneously while minimizing the number of experiments required.

Process Analytical Technology (PAT): Implementation of real-time monitoring systems to track critical quality attributes throughout the synthesis [22] [23]. This enables immediate process adjustments to maintain product quality and consistency.

Continuous Improvement Methodologies: Application of lean manufacturing principles and Six Sigma techniques to eliminate waste and improve process efficiency [25]. These approaches focus on reducing variability and improving overall process capability.

XLogP3

6.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

478.11627000 g/mol

Monoisotopic Mass

478.11627000 g/mol

Heavy Atom Count

34

UNII

CY477RQR44

Dates

Last modified: 11-21-2023

Explore Compound Types